Bornyl-2-methylcyclohexanone
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Overview
Description
Bornyl-2-methylcyclohexanone is an organic compound that belongs to the class of ketones It is characterized by a cyclohexanone ring substituted with a bornyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Bornyl-2-methylcyclohexanone can be synthesized through several methods. One common approach involves the reaction of 2-methylcyclohexanone with bornyl chloride in the presence of a base such as sodium methoxide. The reaction is typically carried out in an anhydrous ether solvent under nitrogen atmosphere to prevent moisture interference .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice.
Chemical Reactions Analysis
Types of Reactions
Bornyl-2-methylcyclohexanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the bornyl or methyl group is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminium hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and bases like sodium methoxide are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction typically yields alcohols, while oxidation can produce carboxylic acids.
Scientific Research Applications
Bornyl-2-methylcyclohexanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is utilized in the production of fragrances and flavoring agents due to its unique aromatic properties.
Mechanism of Action
The mechanism of action of Bornyl-2-methylcyclohexanone involves its interaction with specific molecular targets. For instance, in its insecticidal application, it disrupts the nervous system of insects, leading to their immobilization and death . The compound’s effects are mediated through pathways involving the inhibition of acetylcholinesterase, an enzyme crucial for nerve function.
Comparison with Similar Compounds
Bornyl-2-methylcyclohexanone can be compared with other similar compounds such as:
2-Methylcyclohexanone: This compound lacks the bornyl group and has different chemical properties and applications.
Bornyl acetate: While structurally similar, bornyl acetate has distinct uses, particularly in the fragrance industry.
The uniqueness of this compound lies in its combined structural features, which confer specific chemical reactivity and biological activity not observed in its individual components.
Properties
CAS No. |
68036-94-2 |
---|---|
Molecular Formula |
C17H28O |
Molecular Weight |
248.4 g/mol |
IUPAC Name |
2-[(2,7,7-trimethyl-1-bicyclo[2.2.1]heptanyl)methyl]cyclohexan-1-one |
InChI |
InChI=1S/C17H28O/c1-12-10-14-8-9-17(12,16(14,2)3)11-13-6-4-5-7-15(13)18/h12-14H,4-11H2,1-3H3 |
InChI Key |
BZMLQIXBJWHOFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2CCC1(C2(C)C)CC3CCCCC3=O |
Origin of Product |
United States |
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